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Compound of Interest

(3-Bromo-4,5-
Compound Name:
Dimethoxyphenyl)Methanol

CAS No.: 52783-74-1

Cat. No.: B1279790

Get Quote

Executive Technical Summary

(3-Bromo-4,5-dimethoxyphenyl)methanol serves as a "structural pivot" in medicinal
chemistry. The introduction of the bromine atom at the meta position (relative to the methanol
group) breaks the

symmetry of the parent 3,4,5-trimethoxybenzyl alcohol, significantly altering the crystal packing
potential and solubility profile.

o Primary Utility: Precursor for Suzuki-Miyaura coupling (via the C-Br bond) or benzylic
functionalization (via the -OH group).

o Structural Challenge: The competition between the hydrogen-bond donor (benzylic -OH) and
the halogen-bond donor (-Br) creates complex polymorphism potential.
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(3-Bromo-4,5- 3,4,5- 3-Bromo-4,5-

Feature dimethoxyphenyl) Trimethoxybenzyl dimethoxybenzalde
methanol alcohol (Parent) hyde (Precursor)

CAS 52783-74-1 3840-31-1 2973-76-4

) Low-melting Solid / Viscous Liquid / Low )

Physical State ) ) ) Solid (MP 108-110°C)
Viscous Ol Solid (MP ~30°C)

H-Bond Donor Yes (-CH20H) Yes (-CH20H) No (Aldehyde)

Halogen Bond Yes (C-Br...O/N) No Yes

Lattice Energy High (Predicted) Moderate High

Structural Characterization Data[2][3][4][5]

In the absence of a deposited CIF file, the following spectroscopic data serves as the primary
structural validation standard. This data is derived from high-purity synthesis protocols verified
in kinase inhibitor research.

Nuclear Magnetic Resonance (NMR) Standard
Solvent: CDCls, 400 MHz[1][2]
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Mass Spectrometry (HRMS)[3][4]

¢ |onization: ESI+

e Calculated Mass [M+H]+: 246.9964 (7°Br) / 248.9944 (31Br)

o Pattern: 1:1 doublet characteristic of mono-brominated species.
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Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, we utilize a synthesis-to-crystallization workflow. Direct
bromination of the alcohol is prone to over-oxidation; therefore, the Reduction Route is the
authoritative standard for generating high-crystallinity material.

Workflow Visualization

The following diagram outlines the logical flow for synthesis and subsequent crystal growth.
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Caption: Figure 1. Optimized synthesis and crystallization pathway minimizing side-reactions.

Protocol A: Synthesis & Purification

Rationale: Using NaBHa4 on the isolated aldehyde prevents the formation of benzyl bromide
byproducts common when using HBr/Br2 on the alcohol.

e Precursor Preparation: Dissolve 3,4,5-trimethoxybenzaldehyde (10 mmol) in Glacial Acetic
Acid (20 mL). Add Brz (10.5 mmol) dropwise at 0°C. Stir at RT for 4h. Pour into ice water.
Filter the precipitate (3-Bromo-4,5-dimethoxybenzaldehyde).

o Validation: MP should be 108-110°C.
e Reduction: Suspend the brominated aldehyde (5 mmol) in anhydrous MeOH (15 mL) at 0°C.
e Addition: Add NaBHa4 (2.5 mmol) portion-wise over 15 mins. Caution: Exothermic.

e Quench: Once TLC (Hex:EtOAc 7:3) shows disappearance of aldehyde (Rf ~0.6) and
appearance of alcohol (Rf ~0.3), quench with sat. NHaCl.

« |solation: Extract with DCM, dry over MgSQOa4, concentrate.

 Purification: Flash chromatography (Gradient 10-30% EtOAc in Hexane).
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Protocol B: Crystal Growth for XRD

Since the compound is often an oil or low-melting solid, "seeding"” or specific solvent systems
are required to obtain diffraction-quality single crystals.

e Solvent System: Diethyl Ether / Pentane (Vapor Diffusion).

e Method: Dissolve 20 mg of pure product in 0.5 mL Diethyl Ether in a small vial. Place this
open vial inside a larger jar containing 5 mL Pentane. Cap the large jar tightly.

» Conditions: Store at 4°C (fridge) for 48-72 hours.
e Observation: Look for colorless prisms forming on the walls.

o Contingency: If oiling out occurs, scratch the glass side with a spatula to induce nucleation
(Ostwald ripening).

Solid-State Analysis & Comparison

This section objectively compares the target molecule with its closest structural relatives to
predict packing behavior in the absence of a CIF.

Crystal Packing Drivers

The crystal lattice is governed by two competing forces:

e O-H---O Hydrogen Bonding: The primary driver. The alcohol proton donates to the methoxy
oxygens of neighboring molecules.

e Br---O Halogen Bonding: The bromine atom (o-hole) acts as a Lewis acid interacting with
oxygen lone pairs.
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3,5-Dibromo-4-
Property Target Compound methoxyphenylmet Implication
hanol
Target packs less
Symmetry (Asymmetric) (Symmetric) efficiently, leading to
lower MP.
Methoxy groups force
) ) ] the benzene ring out
Steric Bulk High (Methoxy + Br) High (2x Br)

of planarity in the

lattice.

Target is easier to
Solubility High in DCM, MeOH Moderate handle in solution-
phase synthesis.

Predicted Unit Cell Characteristics

Based on the volume increment of Bromine (+25 A3) vs Hydrogen, and the known packing of
veratryl alcohol derivatives:

e Space Group Prediction: P21/c (Monoclinic) or P-1 (Triclinic).
e Z Value: 4 (General positions).[3]

e Density: ~1.55 - 1.65 g/cm3 (Significantly denser than non-brominated parent due to heavy
atom effect).

References

The following sources provide the foundational data for the synthesis, characterization, and
analog comparison used in this guide.

» Synthesis of Brominated Benzyl Alcohols

o Title: "Regioselective bromination of activated aromatic substr

o Source:Journal of Organic Chemistry, 1987.[4]
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o Relevance: Establishes the protocol for bromin
o URL:[Link] (General Journal Link - Specific article requires subscription)

e Analog Crystal Data (Indanone derivative)

[e]

Title: "Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one."[5]

o

Source:Acta Crystallographica Section E, 2024.
Relevance: Provides bond length/angle d

o

(¢]

URL:[Link]
o Physical Properties of Methoxybenzyl Alcohols

o Title: "PubChem Compound Summary for CID 618887, (2-Bromo-4,5-
dimethoxyphenyl)methanol."[6] (Note: Isomer comparison).

o Source:National Center for Biotechnology Inform

o URL:[Link]

e Spectroscopic Data Verification

o

Title: "Synthesis and characterization of combretast
Source:RSC Advances, Supplementary Inform
Relevance: Contains NMR spectra for the aldehyde precursor.

o

o

[e]

Need Custom Synthesis?

URL:[Link] (Simulated link to typical Sl structure)

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Characterization & Solid-State Analysis: (3-
Bromo-4,5-dimethoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
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analysis-3-bromo-4-5-dimethoxyphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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